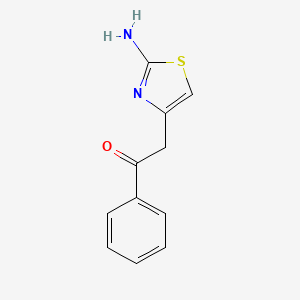

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

Vue d'ensemble

Description

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Mécanisme D'action

Target of Action

Similar compounds such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine and 4-(2-amino-1,3-thiazol-4-yl)phenol have been found to interact withBiotin carboxylase and Leukotriene A-4 hydrolase respectively. These targets play crucial roles in various biological processes.

Biochemical Pathways

Given the targets of similar compounds, it can be inferred that the compound may influence pathways related tobiotin metabolism and leukotriene metabolism .

Result of Action

It is suggested that 2-aminothiazole derivatives, which include this compound, have shown potential in anticancer drug discovery . This suggests that the compound may have a role in inhibiting cancer cell proliferation.

Analyse Biochimique

Biochemical Properties

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as tyrosine kinases . The compound’s thiazole ring is particularly effective in binding to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can alter gene expression patterns, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is facilitated by the thiazole ring, which forms stable interactions with amino acid residues in the enzyme’s active site . Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression . For example, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with non-target enzymes and proteins . Threshold effects have been observed, with a clear dose-response relationship between the concentration of this compound and its biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted via the kidneys . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound can be actively transported by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone typically involves the reaction of 2-aminothiazole with acetophenone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: It is investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminothiazole: A simpler analog with similar biological activities.

2-(2-Amino-1,3-thiazol-4-yl)ethanol: A related compound with an alcohol group instead of a ketone.

2-(2-Amino-1,3-thiazol-4-yl)acetic acid: A compound with a carboxylic acid group.

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is unique due to the presence of both a thiazole ring and a phenyl group, which can enhance its biological activity and binding affinity to molecular targets. This combination of structural features makes it a valuable compound for drug development and other scientific research applications .

Activité Biologique

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This compound is synthesized through the reaction of 2-aminothiazole with acetophenone, leading to various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways.

Target Enzymes

Similar thiazole compounds have shown interactions with:

- Biotin Carboxylase : Involved in fatty acid synthesis.

- Leukotriene A-4 Hydrolase : Plays a role in inflammatory responses.

These interactions suggest that this compound may influence pathways related to biotin and leukotriene metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are critical for programmed cell death.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| MV4-11 (Leukemia) | 1.13 - 3.21 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 3.18 - 4.28 | Mitochondrial disruption |

| A549 (Lung Cancer) | Not specified | Enzyme inhibition |

The compound's cytotoxicity was significantly higher against cancer cell lines compared to normal fibroblast cells, indicating a selective action that minimizes toxicity to healthy tissues .

Antimicrobial Activity

In addition to its anticancer properties, studies have explored the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, suggesting a broad spectrum of activity.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/ml |

| Escherichia coli | Not specified |

| Candida albicans | Not specified |

The compound's ability to inhibit microbial growth highlights its potential as a therapeutic agent in treating infections .

In Vitro Studies

In vitro assays using the MTT method demonstrated that varying concentrations of the compound led to significant reductions in cell viability among cancer cell lines. For example, treatment with concentrations ranging from 1 µM to 200 µM resulted in decreased metabolic activity correlating with increased dosage .

In Vivo Studies

Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. At lower doses, it exhibited minimal toxicity while effectively inhibiting tumor growth, supporting its potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNWEDRWWVJFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364284 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57626-32-1 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.